Product packaging for 3-Methyl-4-nitro-1H-indazole(Cat. No.:CAS No. 945397-03-5)

3-Methyl-4-nitro-1H-indazole

Cat. No.: B2480957
CAS No.: 945397-03-5
M. Wt: 177.163
InChI Key: IBVDAEMIEZJBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Indazole Core in Heterocyclic Chemistry

The indazole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a cornerstone in the field of medicinal chemistry. nih.gov This scaffold is considered a "privileged structure" because its derivatives are capable of interacting with a wide array of biological targets, leading to a diverse range of pharmacological activities. nih.gov Indazole and its derivatives are key components in numerous compounds exhibiting properties such as antiproliferative, antibacterial, anti-inflammatory, and enzyme inhibitory effects. nih.govnih.gov

The structural arrangement of the indazole core, featuring two nitrogen atoms, allows for it to act as both a hydrogen bond donor and acceptor. This versatility is crucial for forming strong interactions within the binding pockets of proteins and enzymes. Consequently, the indazole motif is present in several FDA-approved drugs and is a subject of continuous investigation for the development of new therapeutic agents. nih.gov

Research Context of Nitro- and Methyl-Substituted Indazoles

The functionalization of the indazole ring with substituents like methyl (-CH₃) and nitro (-NO₂) groups is a common strategy to modulate its physicochemical properties and biological activity. The introduction of a methyl group can influence the molecule's lipophilicity and steric profile, while the nitro group, a potent electron-withdrawing group, significantly alters the electronic distribution within the aromatic system. arpgweb.com

Research has shown that the position of these substituents is critical for determining the compound's specific activity. For instance, a study on halo-1H-indazoles demonstrated that the introduction of a nitro group at the C4 position resulted in a potent inhibitor of neuronal nitric oxide synthase (nNOS). Another study focusing on 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives reported significant antiproliferative activity against lung carcinoma cell lines and antibacterial effects. nih.gov Furthermore, spectroscopic studies on 1-methyl-4-nitroindazole have detailed the strong electron-attracting effect of the nitro group, which influences the chemical shifts of the ring's protons and carbons, thereby affecting the molecule's reactivity. arpgweb.com The synthesis of these compounds often involves multi-step processes, including nitration and methylation reactions on the core indazole structure or its precursors. google.comsci-hub.se

Scope and Research Potential of 3-Methyl-4-nitro-1H-indazole

While the chemical compound this compound is a known entity, with an assigned CAS number of 945397-03-5, comprehensive research detailing its synthesis, characterization, and biological evaluation is not extensively available in peer-reviewed literature. chemicalbook.com However, its research potential can be inferred from the well-documented activities of its structural analogs.

Given that 4-nitro-1H-indazole is a potent inhibitor of nitric oxide synthase and that various 3-methyl-nitro-indazole isomers exhibit significant antiproliferative and antibacterial activities, it is plausible that this compound could possess valuable biological properties. nih.gov The specific combination of a methyl group at the C3 position and a nitro group at the C4 position would create a unique electronic and steric profile, potentially leading to novel selectivity and potency for various biological targets.

A potential synthetic route could be adapted from the preparation of 4-nitro-1H-indazole, which has been synthesized from 2-methyl-3-nitroaniline (B147196) via diazotization. sci-hub.se Further investigation is required to develop a regioselective synthesis for the 3-methyl-4-nitro isomer and to subsequently explore its chemical reactivity and pharmacological profile. The compound remains a promising, yet underexplored, target for medicinal chemistry and materials science research.

Data Table 1: Reported Biological Activities of Selected Substituted Indazoles

CompoundSubstituentsReported Biological ActivityReference(s)
4-Nitro-1H-indazole4-NitroPotent inhibitor of neuronal nitric oxide synthase (nNOS)
6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole Derivatives6-Nitro, various arylAntiproliferative activity against lung carcinoma; antibacterial activity nih.gov
3-Chloro-6-nitro-1H-indazole Derivatives3-Chloro, 6-Nitro, various N1-substituentsAntileishmanial activity nih.gov
3-Methyl-5-nitro-1H-indazole3-Methyl, 5-NitroIntermediate for synthesis of various substituted indazoles mdpi.com
3-Methyl-6-nitro-1H-indazole3-Methyl, 6-NitroIntermediate for synthesis of Pazopanib (antitumor drug) google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O2 B2480957 3-Methyl-4-nitro-1H-indazole CAS No. 945397-03-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-nitro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-8-6(10-9-5)3-2-4-7(8)11(12)13/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVDAEMIEZJBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methyl 4 Nitro 1h Indazole and Analogous Systems

Strategies for Indazole Ring Construction

The formation of the indazole ring system can be achieved through various synthetic routes, each with its own advantages and substrate scope. Key strategies include classical diazotization and cyclization approaches, as well as more contemporary one-pot metal-free methods, 1,3-dipolar cycloadditions, and oxidative cyclization pathways.

Diazotization and Cyclization Approaches

One of the most traditional and widely employed methods for the synthesis of indazoles involves the diazotization of an appropriate aniline (B41778) derivative, followed by an intramolecular cyclization. This approach is particularly relevant for the synthesis of nitro-substituted indazoles.

The logical precursor for the synthesis of 3-methyl-4-nitro-1H-indazole is 2-methyl-3-nitroaniline (B147196). The general strategy involves the diazotization of the amino group of the substituted aniline to form a diazonium salt, which then undergoes intramolecular cyclization to yield the indazole ring.

While a specific, detailed synthesis of this compound from 2-methyl-3-nitroaniline is not extensively documented in readily available literature, the synthesis of its isomers, such as 3-methyl-6-nitro-1H-indazole, provides a well-established procedural template. For instance, the synthesis of 3-methyl-6-nitro-1H-indazole is achieved through the diazotization of 2-ethyl-5-nitroaniline (B1661927) in glacial acetic acid using sodium nitrite (B80452) utrgv.edu. This reaction proceeds via an intramolecular cyclization, where the diazonium group reacts with the adjacent methyl group to form the indazole ring.

A similar approach is used for the synthesis of 5-nitro-1H-indazole, where 2-amino-5-nitrotoluene is diazotized in glacial acetic acid researchgate.net. These examples demonstrate the utility of substituted anilines in the synthesis of a variety of nitroindazole derivatives. The choice of the starting aniline is crucial as it dictates the substitution pattern of the final indazole product.

The efficiency of the diazotization and cyclization process is highly dependent on the reaction conditions and the reagents employed. Key parameters that are often optimized include the choice of acid, the nitrosating agent, temperature, and reaction time.

For the diazotization of anilines, a mixture of sodium nitrite and a mineral acid, such as hydrochloric acid or sulfuric acid, is commonly used to generate nitrous acid in situ icrc.ac.ir. The temperature is a critical factor and is typically kept low (0-5 °C) to prevent the decomposition of the unstable diazonium salt researchgate.net. However, in some cases, the reaction is allowed to proceed at room temperature utrgv.edu. The choice of acid can also influence the outcome of the reaction. For example, the use of p-toluenesulfonic acid has been reported for the diazotization-iodination of aromatic amines icrc.ac.ir.

The cyclization step can be influenced by the solvent and the presence of other reagents. In the synthesis of 3-methyl-6-nitro-1H-indazole, glacial acetic acid serves as both the solvent and a catalyst for the cyclization utrgv.edu. The optimization of these conditions is essential to maximize the yield and purity of the desired indazole product.

The following table summarizes the reaction conditions for the synthesis of analogous nitroindazole compounds:

Starting MaterialNitrosating AgentAcid/SolventTemperature (°C)Yield (%)Reference
2-Ethyl-5-nitroanilineSodium NitriteGlacial Acetic Acid2540.5 utrgv.edu
2-Amino-5-nitrotolueneSodium NitriteGlacial Acetic Acid<2572-80 researchgate.net
p-NitroanilineSodium NitriteHydrochloric Acid0-5- researchgate.net

One-Pot Metal-Free Synthesis Methods

In recent years, there has been a growing interest in the development of one-pot, metal-free synthetic methods for the construction of heterocyclic compounds, including indazoles organic-chemistry.orgresearchgate.netcaribjscitech.com. These methods offer several advantages, such as reduced reaction times, simplified purification procedures, and improved environmental friendliness.

A notable metal-free approach to 1H-indazoles involves the reaction of o-aminobenzoximes with methanesulfonyl chloride and triethylamine (B128534) researchgate.net. This method is exceptionally mild and provides good to excellent yields for a variety of substituted indazoles. Another one-pot, metal-free synthesis of indazoles has been reported from 2-aminophenones and hydroxylamine (B1172632) derivatives organic-chemistry.org.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful and versatile method for the construction of five-membered heterocyclic rings wikipedia.orgresearchgate.net. This reaction involves the concertedly or stepwise addition of a 1,3-dipole to a dipolarophile. In the context of indazole synthesis, this typically involves the reaction of a diazo compound (as the 1,3-dipole) with an aryne (as the dipolarophile) organic-chemistry.org.

The reaction of α-substituted α-diazomethylphosphonates with arynes has been shown to efficiently produce 3-substituted-1H-indazoles organic-chemistry.org. This method is particularly attractive as the phosphoryl group can act as both a tuning group and a traceless group. Another approach involves the reaction of N-tosylhydrazones with arynes, where the diazo compound is generated in situ organic-chemistry.org.

The application of 1,3-dipolar cycloaddition to the synthesis of this compound would likely involve the generation of an aryne from a suitably substituted benzene (B151609) derivative and its subsequent reaction with a methyl-substituted diazo compound. The regioselectivity of the cycloaddition would be a key consideration in such a synthesis.

Oxidative Cyclization Pathways

Oxidative cyclization represents a modern and efficient strategy for the formation of N-N bonds in the synthesis of indazoles. A recently developed method involves the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines to afford indazoles in all three of their tautomeric forms organic-chemistry.org. This protocol is notable for its broad applicability and complements traditional reductive N-N bond-forming methods.

The reaction typically employs an oxidizing agent to facilitate the intramolecular cyclization. For instance, a system of ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide has been used to achieve the oxidative cyclization of 2-aminomethyl-phenylamines organic-chemistry.org. This method has been shown to tolerate a range of substituents, although electron-withdrawing groups can sometimes lead to lower yields.

The synthesis of this compound via an oxidative cyclization pathway would require the preparation of a precursor such as 2-(aminomethyl)-3-nitroaniline. The subsequent oxidative cyclization would then form the desired indazole ring. This approach offers a potentially milder and more direct route to the target compound compared to classical methods.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions have emerged as a versatile and efficient tool for the synthesis of the indazole core, offering advantages such as mild reaction conditions and high functional group tolerance. These methodologies typically involve the formation of key C–N or N–N bonds to construct the heterocyclic ring.

One prominent strategy involves the intramolecular C–N bond formation. For instance, a copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes has been developed to synthesize 3-alkenyl-2H-indazoles. nih.gov This reaction proceeds in a single step, catalyzed by copper, leading to the desired products in high yields through a C–N bond formation and a subsequent 1,2-hydride shift. nih.gov Another approach utilizes the coupling of 2-halobenzonitriles with hydrazine (B178648) derivatives. A copper-catalyzed cascade reaction between 2-halobenzonitriles and hydrazine carboxylic esters or N'-arylbenzohydrazides smoothly yields substituted 3-aminoindazoles. organic-chemistry.org

Copper catalysts are also pivotal in facilitating N–N bond formation. A facile synthesis of 1H-indazoles has been demonstrated through a Cu(OAc)₂-catalyzed N–N bond formation, using oxygen as the terminal oxidant. acs.org This method starts from readily available o-aminoaryl N–H ketimine species, which are generated from 2-aminobenzonitriles and various organometallic reagents. acs.org The subsequent copper-catalyzed cyclization in DMSO under an oxygen atmosphere affords a diverse range of 1H-indazoles in good to excellent yields. acs.org Furthermore, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, provides an efficient route to 2H-indazoles. acs.org In this process, the copper catalyst is key for the sequential formation of both C–N and N–N bonds. acs.org

The versatility of copper catalysis extends to the functionalization of the indazole ring itself. A highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles has been achieved using copper hydride (CuH) catalysis, enabling the preparation of C3-allyl 1H-indazoles with quaternary stereocenters in high yields and enantioselectivity. mit.edu

CatalystStarting MaterialsProduct TypeKey Features
Copper Catalyst2-Alkynylazobenzenes3-Alkenyl-2H-indazolesIntramolecular hydroamination, C-N bond formation nih.gov
Cu(OAc)₂o-Aminoaryl N–H ketimines1H-indazolesN-N bond formation, uses O₂ as oxidant acs.org
CuI / L-proline2-Chloro-benzoic acid-N'-aryl/alkyl-hydrazides1-Substituted indazol-3-onesIntramolecular C-N bond formation, low catalyst loading rsc.org
CuI / TMEDA2-Bromobenzaldehydes, primary amines, NaN₃2H-indazolesOne-pot, three-component reaction, sequential C-N and N-N bond formation acs.org
CuH Catalyst1H-N-(benzoyloxy)indazolesC3-Allyl 1H-indazolesHighly C3-selective, forms quaternary stereocenters mit.edu

Electrochemical Synthesis Routes

Electrochemical synthesis offers a sustainable and powerful alternative for constructing and functionalizing indazole frameworks, often proceeding under mild, metal-free, and oxidant-free conditions. doaj.orgrsc.org These methods leverage electrical current to mediate redox reactions, enabling unique chemical transformations.

One innovative approach is the electrochemical oxidative radical C(sp²)–H/N–H cyclization of arylhydrazones to produce 1H-indazoles. rsc.org This method relies on the anodic activation of the N–H bond in the arylhydrazone, which generates a nitrogen-centered radical. rsc.org This radical then undergoes intramolecular cyclization onto an aromatic C-H bond, followed by oxidation, to yield the 1H-indazole product. rsc.org The process is notable for being free of both metal catalysts and chemical oxidants. rsc.org

Electrosynthesis is also employed for the direct functionalization of the indazole ring. A transition-metal- and external oxidant-free electrochemical method has been developed for the C3–H sulfonylation of 2H-indazoles. acs.org This reaction utilizes various sulfonyl hydrazides as the sulfonyl source and proceeds efficiently at room temperature under ambient air, providing a range of sulfonylated indazole derivatives in high yields. acs.org Mechanistic studies suggest the reaction proceeds via a radical pathway. acs.org

Furthermore, electrochemical methods can facilitate more complex transformations, such as the synthesis of indazolylindazolones through an oxygen reduction reaction (eORR) induced 1,3-oxo-amination of 2H-indazoles. nih.gov In this supporting-electrolyte-free method, the 2H-indazole acts as both the aminating agent and the precursor to the indazolone. nih.gov This protocol allows for the synthesis of both symmetrical and unsymmetrical multi-functionalized products without the need for external metals or oxidants. nih.gov

MethodSubstrateProductKey Features
Oxidative Radical CyclizationArylhydrazones1H-IndazolesMetal- and chemical oxidant-free C(sp²)–H/N–H cyclization rsc.org
C3–H Sulfonylation2H-Indazoles, Sulfonyl hydrazidesC3-Sulfonylated 2H-indazolesTransition-metal- and external oxidant-free; proceeds via a radical pathway acs.org
Oxo-amination2H-IndazolesIndazolylindazolonesSupporting-electrolyte-free; utilizes electrochemical oxygen reduction reaction (eORR) nih.gov

Regioselective Introduction and Modification of Substituents

Directed Nitration Strategies for Indazole Frameworks

The introduction of a nitro group onto the indazole scaffold is a crucial transformation, as the nitro group is a versatile handle for further chemical modifications. Achieving regioselectivity in the nitration of indazoles is a significant challenge due to the presence of multiple reactive sites on the bicyclic system. Traditional nitration methods, such as using a "mixed acid" (a mixture of nitric and sulfuric acids), often suffer from harsh conditions and a lack of selectivity, potentially leading to over-nitration. rsc.org

Modern synthetic strategies have focused on developing milder and more selective C–H nitration protocols. One such method is the site-selective direct nitration of 2H-indazoles at the C7 position using iron(III) nitrate (B79036). rsc.org This strategy provides practical access to a variety of 7-nitroindazoles with good functional group tolerance and high yields. rsc.org Mechanistic studies indicate that this transformation proceeds through a radical pathway. rsc.org Iron(III) nitrate is recognized as an economical and less toxic nitrating agent for these types of reactions. rsc.org

While direct nitration at the C4 position of a 3-methyl-1H-indazole is less commonly detailed, the principles of directed C-H functionalization are applicable. The regioselectivity of electrophilic aromatic substitution on the indazole ring is influenced by the electronic properties of the existing substituents and the specific tautomeric form (1H- or 2H-indazole). The development of directed nitration often relies on the use of specific catalysts or directing groups to achieve substitution at a desired position, avoiding the formation of undesired isomers. Research has also explored the nitration of indazoles at the C3 position. researchgate.netacs.org

Reagent/CatalystPosition of NitrationSubstrate ClassKey Features
Iron(III) NitrateC72H-IndazolesSite-selective, mild conditions, radical pathway rsc.org
Acetyl nitrate-5,11-dihydroindolo[3,2-b]carbazolesEffective for double nitration of complex fused systems beilstein-journals.org
Bismuth(III) nitrateOrtho-positionAnilinesEffective and regioselective for ortho-nitration researchgate.net

Alkylation and Methylation Techniques (e.g., N-Alkylation)

The N-alkylation of indazoles is a fundamental method for their derivatization, but it presents a significant regioselectivity challenge, as reactions can occur at either the N1 or N2 position, typically yielding a mixture of products. beilstein-journals.orgnih.gov The outcome of the alkylation is highly dependent on the reaction conditions—including the base, solvent, and electrophile used—as well as the steric and electronic properties of substituents on the indazole ring. nih.govresearchgate.net

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov This inherent property can be exploited to favor N1 substitution. For example, using sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 selectivity. nih.gov This N1 selectivity is particularly high for indazoles with C3 substituents like carboxymethyl, tert-butyl, and carboxamide groups. nih.gov Conversely, substituents at the C7 position, such as NO₂ or CO₂Me, can direct the alkylation to the N2 position with excellent regioselectivity (≥96%). nih.gov

The choice of alkylating agent also plays a role. A regioselective synthesis of 2-alkyl-2H-indazoles has been achieved using trialkyl orthoformates in the presence of sulfuric acid. connectjournals.com The proposed mechanism involves the initial protonation of the more basic N2 nitrogen, which then reacts to form the thermodynamically favored intermediate, ultimately leading to the 2-alkyl-2H-indazole after rearrangement. connectjournals.com

For the specific case of creating 2,3-dimethyl-6-nitro-2H-indazole, methods have been patented using methylating reagents like methylcarbonate (B8334205) in the presence of a catalyst and an organic solvent. google.com

Reagent/ConditionsPositionInfluencing Factors
NaH in THFN1-selectiveC3-substituents (e.g., -CO₂Me, -tBu) enhance N1 selectivity. nih.govresearchgate.net
NaH in THFN2-selectiveC7-substituents (e.g., -NO₂, -CO₂Me) promote N2 selectivity. nih.govresearchgate.net
Trialkyl orthoformate / H₂SO₄N2-selectiveProtonation of the more basic N2 nitrogen directs the reaction. connectjournals.com
Methylcarbonate / CatalystN2-selectiveUsed for methylation of 3-methyl-6-nitro-1H-indazole. google.com

Chemical Transformations and Derivatization of the this compound Scaffold

Reduction of the Nitro Group to Amino Functionality

The reduction of an aromatic nitro group to a primary amine is one of the most important transformations in organic synthesis, as it converts an electron-withdrawing group into a versatile electron-donating group that can serve as a site for numerous subsequent derivatizations. tandfonline.com This reaction is particularly relevant for the this compound scaffold, transforming it into 4-amino-3-methyl-1H-indazole, a valuable building block.

A variety of reagents can be employed for the reduction of nitroarenes. Classic methods include the use of metals like zinc (Zn), tin (Sn), or iron (Fe) in the presence of acid. tandfonline.com Catalytic hydrogenation is another common and clean method. tandfonline.com

For nitroindazoles specifically, stannous chloride (SnCl₂) has proven to be an effective reducing agent. The reduction of 4-nitroindazoles using anhydrous SnCl₂ in alcohol has been described as a viable method. tandfonline.comresearchgate.net For example, a mixture of a 3-halogeno-4-nitroindazole and anhydrous SnCl₂ in absolute ethanol (B145695), when heated to 60°C, leads to the corresponding aminoindazole. tandfonline.com After the reaction, the mixture is typically made slightly basic and extracted to isolate the product. tandfonline.com

It is important to note that the reaction conditions can sometimes lead to side products. For instance, the reduction of 7-nitroindazoles with SnCl₂ in ethanol was observed to produce not only the desired 7-aminoindazole but also a 4-ethoxy-7-aminoindazole, indicating that the solvent can participate in the reaction under certain conditions. tandfonline.com Therefore, careful optimization of the reaction medium is crucial for achieving high yields of the desired aminoindazole.

Reducing AgentSubstrateProductKey Features
Anhydrous SnCl₂ in Alcohol4-Nitroindazoles4-AminoindazolesEffective method for reducing the nitro group on the indazole ring. tandfonline.comresearchgate.net
Zn, Sn, Fe in acidAromatic Nitro CompoundsAromatic AminesCommon, well-documented methods for nitro group reduction. tandfonline.com
Catalytic HydrogenationAromatic Nitro CompoundsAromatic AminesA clean and widely used reduction method. tandfonline.com

Oxidation Reactions on Methyl Substituents

The oxidation of a methyl group attached to an aromatic nucleus is a fundamental transformation in organic synthesis. For systems analogous to this compound, this reaction would convert the 3-methyl group into a formyl (aldehyde) or carboxyl (carboxylic acid) group, providing a handle for further functionalization.

Several reagents are known to effect the oxidation of methylarenes. Cerium(IV) salts, such as ammonium cerium(IV) nitrate, are effective for the selective side-chain oxidation of alkyl-substituted arenes to the corresponding aldehydes. thieme-connect.de Another class of reagents includes hypervalent iodine(V) compounds, like 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX), which are mild and efficient for oxidizing methylarenes to arenecarbaldehydes without significant overoxidation. thieme-connect.de

However, the reactivity of the substrate is highly dependent on the electronic nature of the aromatic ring. The rate of these oxidation reactions is significantly decreased by the presence of electron-withdrawing substituents on the aromatic nucleus. thieme-connect.de In the case of this compound, the 4-nitro group is strongly electron-withdrawing. This property would deactivate the indazole system, making the oxidation of the 3-methyl group more challenging compared to an unsubstituted or electron-rich analogue. Consequently, harsher reaction conditions may be required to achieve the desired transformation.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction for introducing nucleophiles onto an aromatic ring, which is typically electron-rich and thus unreactive towards nucleophiles. This reaction is possible under two main conditions: the presence of a good leaving group (usually a halide) and the activation of the aromatic ring by strong electron-withdrawing groups, such as a nitro group. libretexts.orglibretexts.org The electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negatively charged intermediate, known as a Meisenheimer complex, via resonance. libretexts.orglibretexts.org

The this compound molecule itself does not possess a suitable leaving group for a typical SNAr reaction. However, a halogenated analogue, such as a hypothetical 7-halo-3-methyl-4-nitro-1H-indazole, would be an ideal substrate. In this case, the nitro group at the C4 position is para to the halogen at the C7 position. This arrangement strongly activates the ring for nucleophilic attack at C7.

The mechanism proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate (the Meisenheimer complex). The negative charge is delocalized onto the electron-withdrawing nitro group. libretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

This pathway allows for the substitution of a halide with a variety of nucleophiles, such as hydroxides, alkoxides, or amines, providing a versatile method for elaborating the indazole core. youtube.com

N-Substitution Reactions (e.g., N1-Acylation)

The indazole ring possesses two nitrogen atoms (N1 and N2) that can be substituted, and the regioselective functionalization of these positions is a common challenge in the synthesis of indazole derivatives. Direct alkylation or acylation reactions often yield a mixture of N1 and N2 substituted isomers. connectjournals.com

The distribution of these regioisomers is influenced by several factors, including the nature of the electrophile, the base, the solvent, and the substitution pattern on the indazole ring itself. nih.gov

Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. nih.gov Reactions run under conditions that allow for equilibration often favor the formation of the more stable N1-substituted product. nih.gov For instance, regioselective N-acylation of indazoles has been suggested to provide the N1-substituted regioisomer through the isomerization of the initially formed N2-acylindazole to the more stable N1 product. nih.gov

Reagent and Substrate Effects: The choice of reagents can direct the substitution. For N-alkylation, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N1 selectivity for certain indazoles. nih.gov The presence of substituents at the C7 position can facilitate excellent N2 regioselectivity under specific conditions. nih.gov

For this compound, N-acylation would be expected to favor the N1 position under thermodynamic control, yielding the 1-acyl-3-methyl-4-nitro-1H-indazole. However, careful selection of reaction conditions would be necessary to ensure high regioselectivity and avoid the formation of a mixture of isomers.

Addition Reactions with Carbonyl Compounds (e.g., Formaldehyde)

N-unsubstituted indazoles can undergo addition reactions with aldehydes, such as formaldehyde (B43269), to form N-hydroxymethyl derivatives. This reaction has been studied for a series of C-nitro-1H-indazoles in aqueous hydrochloric acid. nih.govacs.org The reaction of 4-nitro-1H-indazole, an analogue of the title compound, with formaldehyde provides significant insight into this process.

When 4-nitro-1H-indazole is reacted with formaldehyde in aqueous HCl, it primarily affords the (4-nitro-1H-indazol-1-yl)methanol, which is the N1-substituted product. acs.org A minor amount of the N2-substituted isomer is also formed. The reaction proceeds through the attack of the neutral indazole on formaldehyde. nih.govacs.org

Detailed research findings for the reaction with the analogous 4-nitro-1H-indazole are presented below.

Table 1: Reaction of 4-Nitro-1H-indazole with Formaldehyde nih.govacs.org
ReactantMajor ProductMinor ProductProduct Ratio (N1:N2)Reaction Conditions
4-Nitro-1H-indazole(4-Nitro-1H-indazol-1-yl)methanol(4-Nitro-2H-indazol-2-yl)methanol95 : 5Aqueous HCl, Formaldehyde

The resulting (1H-indazol-1-yl)methanol derivatives are hemiaminals. nih.gov The addition is a reversible reaction, and the products can decompose back to the starting indazole and formaldehyde, for instance, upon crystallization in boiling water. nih.gov These N-hydroxymethyl adducts can serve as intermediates for further synthetic transformations. nih.gov

Spectroscopic and Structural Elucidation Studies of 3 Methyl 4 Nitro 1h Indazole and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of indazole derivatives, offering detailed information about the proton and carbon environments, as well as the connectivity of atoms within the molecule.

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) of the aromatic protons in the indazole ring are significantly influenced by the position and nature of substituents, such as the nitro (NO₂) and methyl (CH₃) groups. nih.gov

In the case of nitroindazole derivatives, the electron-withdrawing nature of the nitro group generally causes a downfield shift (to higher ppm values) for protons on the benzene (B151609) ring. For a compound like 4-nitro-1H-indazole, the presence of the nitro group at the C4 position affects the chemical shifts of the adjacent protons. nih.gov The introduction of a methyl group at the C3 position, as in 3-Methyl-4-nitro-1H-indazole, would further influence the electronic distribution and, consequently, the proton chemical shifts.

While specific experimental data for this compound is not detailed in the provided sources, data for related compounds like 3-methyl-6-nitroindazole and other nitroindazoles can be used for comparison and prediction. chemicalbook.com For instance, the ¹H NMR spectrum of 6-nitro-3-phenyl-1H-indazole in CDCl₃ shows a broad singlet for the N-H proton at δ 11.63 ppm and signals for the aromatic protons in the range of δ 7.51-8.26 ppm. rsc.org The methyl group in a 3-methyl-indazole derivative would typically appear as a singlet in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Chemical Shifts for Nitroindazole Derivatives

Compound Solvent Proton Chemical Shift (δ, ppm)
6-Nitro-3-phenyl-1H-indazole rsc.org CDCl₃ N-H 11.63 (br)
Aromatic H 8.26 (s, 1H)
Aromatic H 8.14-8.07 (m, 2H)
Aromatic H 7.98-7.96 (m, 2H)
Aromatic H 7.61-7.51 (m, 3H)
1-Butyl-N-(4-nitrophenyl)-1H-indazole-3-carbohydrazide nih.gov DMSO-d₆ N-H 10.60 (s, 1H)
N-H 9.22 (s, 1H)
Aromatic H 8.11 (q, 3H)
Aromatic H 7.83 (d, 1H)

Note: This table presents data for related structures to illustrate typical chemical shift ranges.

¹³C NMR spectroscopy is crucial for determining the carbon framework of a molecule. The chemical shifts of the carbon atoms in the indazole ring are sensitive to the electronic effects of substituents. The presence of the electron-withdrawing nitro group at C4 in this compound would deshield the carbon atoms of the benzene ring, shifting their signals downfield. nih.gov

The signal for C3 is a particularly useful indicator for determining the substitution pattern. nih.gov For comparison, in the ¹³C NMR spectrum of 6-nitro-3-phenyl-1H-indazole, the carbon signals appear in the range of 106.96 to 146.99 ppm. rsc.org The methyl carbon (C-CH₃) would be expected to resonate at a much higher field (lower ppm value).

Table 2: Representative ¹³C NMR Chemical Shifts for Nitroindazole Derivatives

Compound Solvent Carbon Signal Chemical Shift (δ, ppm)
6-Nitro-3-phenyl-1H-indazole rsc.org CDCl₃ Aromatic C 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96
1-Butyl-N-(4-fluorophenyl)-1H-indazole-3-carboxamide nih.gov DMSO-d₆ Aromatic/Amide C 161.04, 159.9, 141.16, 137.36, 127.16, 123.05, 122.93, 122.7, 122.62, 122.24, 115.65, 115.43, 110.93

Note: This table presents data for related structures to illustrate typical chemical shift ranges.

Multinuclear NMR, particularly ¹⁵N NMR, provides direct information about the nitrogen atoms in the indazole ring and the nitro group. This technique is exceptionally powerful for distinguishing between isomers, such as N1- and N2-substituted indazoles. nih.govmdpi.com The chemical shifts of N1 and N2 atoms are significantly different between isomers. nih.gov

In nitroazoles, the nitrogen nucleus of the nitro group resonates at a very low field (around -10 to -30 ppm), while the "pyrrole-like" N1 and "pyridine-like" N2 atoms of the indazole ring resonate at higher fields. mdpi.com For indazole N-oxides, the ¹⁵N resonance for N1 is shielded by approximately 30 ppm compared to the corresponding deoxygenated indazole. researchgate.net This sensitivity makes ¹⁵N NMR an invaluable tool for characterizing the electronic structure and confirming the isomeric form of compounds like this compound. mdpi.com

Solid-state NMR (ssNMR), often using Cross-Polarization Magic-Angle Spinning (CPMAS), is employed to study the structure of molecules in their crystalline state. This technique is particularly useful for analyzing tautomeric forms and intermolecular interactions that exist in the solid phase but may not be observable in solution. nih.gov Studies on indazolinone derivatives have demonstrated the effectiveness of combining solid-state ¹³C and ¹⁵N NMR with X-ray crystallography to determine the precise structure and tautomeric form in the solid state. researchgate.net For nitroindazole derivatives, CPMAS NMR can confirm assignments made from solution NMR and provide a more complete structural picture by comparing solution and solid-state data. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, key functional groups include the N-H bond of the indazole ring, the C-H bonds of the aromatic ring and methyl group, C=C and C=N bonds within the ring system, and the N-O bonds of the nitro group.

The nitro group (NO₂) gives rise to two characteristic and strong absorption bands:

Asymmetric stretching: Typically found in the range of 1500-1560 cm⁻¹.

Symmetric stretching: Typically found in the range of 1300-1370 cm⁻¹.

The presence of these strong bands in the IR spectrum is a clear indicator of the nitro functionality. rsc.org The N-H stretching vibration of the indazole ring usually appears as a broad band in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for Nitroindazole Derivatives

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch 1522 rsc.org
Nitro (NO₂) Symmetric Stretch 1346 rsc.org
N-H (Indazole) Stretch ~3100-3500 (broad)
Aromatic C-H Stretch >3000
Aliphatic C-H (Methyl) Stretch <3000

Note: Wavenumbers are based on data for related nitroaromatic indazoles. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₈H₇N₃O₂), the calculated molecular weight is approximately 177.16 g/mol . nih.gov The high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M+H]⁺) that confirms the elemental composition. rsc.org

The fragmentation of nitro-containing aromatic compounds in an electron ionization (EI) or electrospray ionization (ESI) source often involves characteristic losses. The fragmentation of nitroimidazoles, a related class of compounds, is known to be significantly influenced by substituents. utupub.finih.gov A common initial fragmentation step for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da) or a related fragment like NO (30 Da) or O (16 Da).

For this compound, expected fragmentation pathways could include:

Loss of NO₂ to form a cation at m/z ~131.

Loss of NO followed by CO.

Fission of the pyrazole (B372694) ring.

Analysis of the fragmentation pattern of indazole N-oxides has also been studied to understand the general fragmentation behavior of the indazole core. researchgate.net Comparing the fragmentation patterns of different isomers helps in their structural differentiation.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
4-nitro-1H-indazole
3-methyl-6-nitroindazole
6-nitro-3-phenyl-1H-indazole
1-Butyl-N-(4-nitrophenyl)-1H-indazole-3-carbohydrazide
1-Butyl-N-(4-fluorophenyl)-1H-indazole-3-carboxamide
Indazolinone

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a pivotal technique for determining the three-dimensional arrangement of atoms within a crystal, providing precise information on molecular structure, conformation, and intermolecular interactions that dictate the crystal packing. This method has been instrumental in elucidating the solid-state architecture of this compound and its derivatives.

X-ray diffraction studies on derivatives of nitro-1H-indazole reveal that the indazole core generally adopts a planar conformation. For instance, in the crystalline form of 3-(4-methylphenyl)-6-nitro-1H-indazole, the asymmetric unit contains two independent molecules that exhibit slight conformational differences. nih.gov The primary distinction between these two molecules lies in the torsion angle of the nitro group. nih.gov The indazole portion in both molecules is nearly planar, with root-mean-square deviations of 0.007 Å. nih.gov

Similarly, the indazole unit in 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole is also planar, with a maximum deviation of 0.0171 (10) Å. nih.gov In this structure, the nitro group is twisted out of the indazole plane by 6.50 (6)°. nih.gov A survey of the Cambridge Structural Database for compounds containing the 1-methyl-5-nitro-1H-indazole skeleton corroborates the planarity of the indazole ring system in such derivatives. nih.gov

The crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole further confirms the planarity of the fused five- and six-membered rings of the indazole system, with a maximum deviation from the mean plane of 0.007 (2) Å. nih.gov

Table 1: Selected Torsion Angles and Planarity Deviations in Nitro-1H-Indazole Derivatives

CompoundFeatureValue
3-(4-methylphenyl)-6-nitro-1H-indazole (Molecule 1)O2—N3—C3—C2 torsion angle-1.1 (9)° nih.gov
3-(4-methylphenyl)-6-nitro-1H-indazole (Molecule 2)O5—N6—C17—C16 torsion angle4.0 (9)° nih.gov
5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazoleNitro group twist from indazole plane6.50 (6)° nih.gov
3-chloro-1-methyl-5-nitro-1H-indazoleMaximum deviation from planarity of indazole system0.007 (2) Å nih.gov

Intermolecular interactions play a crucial role in the stabilization of the crystal structures of this compound and its derivatives. Hydrogen bonding is a predominant feature in the crystal packing of these compounds. In the crystal structure of 3-(4-methylphenyl)-6-nitro-1H-indazole, N–H⋯O and C—H⋯O hydrogen bonds link the molecules into zigzag chains. nih.gov A search of the Cambridge Structural Database reveals that C—H⋯O hydrogen bonds are a common feature in the crystal structures of 1-methyl-5-nitro-1H-indazole derivatives. nih.gov

In the X-ray structures of (1H-indazol-1-yl)methanol and its 4-nitro, 5-nitro, and 6-nitro derivatives, the molecules form dimers through intermolecular O–H···N hydrogen bonds. nih.govacs.org

In addition to hydrogen bonding, π–π stacking interactions are significant in the crystal packing of these aromatic compounds. In the crystal of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole, π–π stacking interactions are observed between the indazole unit and the pendant phenyl rings of adjacent molecules, forming oblique stacks along the a-axis. nih.gov The crystal packing of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole also involves slipped π–π stacking of the indazole units. researchgate.net

Table 2: Summary of Intermolecular Interactions in Nitro-1H-Indazole Derivatives

CompoundType of InteractionDescription
3-(4-methylphenyl)-6-nitro-1H-indazoleN–H⋯O and C—H⋯O hydrogen bondsFormation of zigzag chains nih.gov
5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazoleπ–π stackingBetween indazole unit and adjacent phenyl rings, forming oblique stacks nih.gov
(4-nitro-1H-indazol-1-yl)methanolO–H···N hydrogen bondsFormation of dimers nih.govacs.org
3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazoleSlipped π–π stackingBetween indazole units researchgate.net
3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazoleC—H⋯O and C—H⋯Cl hydrogen bondsWeak interactions contributing to crystal packing researchgate.net

In crystallography, it is not uncommon to encounter disorder, where a molecule or a part of it occupies multiple positions in the crystal lattice. The nitro group, due to its relatively low rotational barrier, can sometimes exhibit orientational disorder. While specific studies on nitro-group disorder in this compound were not found, the phenomenon has been observed in other nitro-containing heterocyclic compounds.

The potential for such disorder should be considered when analyzing the crystal structures of nitro-substituted indazoles, as it can influence the interpretation of spectroscopic data and the understanding of intermolecular interactions.

Computational and Theoretical Investigations of 3 Methyl 4 Nitro 1h Indazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For nitro-substituted indazoles, DFT methods like B3LYP, often combined with basis sets such as 6-311++G(d,p), provide a reliable framework for detailed analysis.

Electronic Structure and Optimized Molecular Geometries

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 3-Methyl-4-nitro-1H-indazole molecule. The process involves minimizing the total energy of the system to find its equilibrium geometry.

Studies on related nitroindazole structures show that the indazole moiety is typically planar or nearly planar. nih.goviucr.org The nitro group (NO₂) is often slightly twisted out of the plane of the bicyclic ring system. nih.govnih.gov For this compound, the optimized geometry would likely feature a planar indazole core with the nitro group at the 4-position and the methyl group at the 3-position exhibiting specific bond lengths and angles determined by the electronic environment. The final optimized structure is confirmed as a true energy minimum by performing harmonic vibrational frequency calculations, ensuring no imaginary frequencies are present. nih.gov

Table 1: Representative Optimized Geometrical Parameters for Nitro-Indazole Systems (Illustrative)

ParameterTypical Bond Length (Å)Typical Bond Angle (°)
C-NO₂1.45 - 1.48
N-O (nitro)1.22 - 1.24
C-C (aromatic)1.38 - 1.42
C-N (ring)1.33 - 1.39
O-N-O123 - 125
C-C-N105 - 110 (five-membered ring)
C-C-C118 - 122 (six-membered ring)

Note: This table is illustrative, based on typical values for related nitro-aromatic heterocyclic compounds. Specific values for this compound require dedicated DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO Calculations)

The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a highly effective approach for predicting NMR chemical shifts. nih.govimist.ma This technique allows for the theoretical calculation of ¹H and ¹³C NMR spectra, which can then be compared with experimental data to confirm molecular structures. nih.gov

For the this compound molecule, GIAO calculations would predict the chemical shifts for each unique proton and carbon atom. The presence and position of the electron-withdrawing nitro group and the electron-donating methyl group would significantly influence the chemical shifts of the aromatic protons and carbons. nih.gov Calculations are typically performed on the DFT-optimized geometry, and the resulting absolute shieldings are converted to chemical shifts (ppm) using a reference standard like tetramethylsilane (B1202638) (TMS). imist.ma

Analysis of Tautomeric Stability and Isomer Energy Differences

Indazole derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, depending on the position of the hydrogen atom on the pyrazole (B372694) ring nitrogen atoms. DFT calculations are instrumental in determining the relative stability of these tautomers by comparing their total electronic energies.

For the parent indazole molecule, the 1H-tautomer is generally found to be more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ in the gas phase. nih.govresearchgate.net The presence of substituents can alter this energy difference. For this compound, computational studies would compare the energies of the 1H- and 2H-tautomers (and potentially other isomers) to predict the predominant form. In related nitro-substituted systems, the 1-substituted isomer is often found to be thermodynamically more stable than the 2-substituted isomer. nih.govacs.org

Reactivity Predictions and Mechanistic Insights

DFT provides valuable insights into the reactivity of a molecule through the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to act as an electron donor or acceptor. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Furthermore, DFT can be used to map the molecular electrostatic potential (MEP) surface, which visualizes the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is crucial for predicting how the molecule will interact with other reagents. Reaction mechanisms, such as addition or substitution reactions, can be elucidated by calculating the geometries and energies of transition states and intermediates along a proposed reaction pathway. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT calculations typically model molecules in a static, gas-phase environment at 0 K, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time in a more realistic environment, such as in a solvent. nih.govajchem-a.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent interactions, and dynamic stability. researchgate.netpensoft.net For this compound, an MD simulation could reveal how the molecule interacts with water or other solvent molecules, the stability of its conformation, and how intermolecular forces influence its behavior in a biological or chemical system. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.org This method partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping various properties onto this surface, one can analyze the nature and extent of different intermolecular contacts.

Key properties mapped onto the Hirshfeld surface include dnorm, which identifies close intermolecular contacts like hydrogen bonds. nih.govnih.gov The analysis is often complemented by 2D fingerprint plots, which summarize all intermolecular contacts and provide quantitative percentages for each type of interaction (e.g., H···H, O···H, C···H). iucr.org For this compound, this analysis would reveal the dominant forces holding the molecules together in the solid state, such as hydrogen bonds involving the nitro group and the indazole N-H, as well as potential π-π stacking interactions. nih.govnih.gov

Molecular Modeling and Docking Studies for Structure-Activity Relationships

Computational and theoretical investigations, particularly molecular modeling and docking studies, are indispensable tools for elucidating the structure-activity relationships (SAR) of heterocyclic compounds like this compound. These methods provide critical insights into how molecules interact with biological targets at an atomic level, thereby guiding the rational design and optimization of new therapeutic agents. By predicting the binding modes and affinities of ligands to protein targets, researchers can understand the key structural features required for biological activity.

For indazole systems, molecular modeling is frequently employed to explore potential biological targets and to refine the chemical structure of lead compounds to enhance their potency and selectivity. Studies on related indazole derivatives have successfully utilized these techniques to identify and optimize inhibitors for various protein targets, including enzymes and epigenetic readers.

A notable example involves the design of 3-methyl-1H-indazole derivatives as inhibitors of Bromodomain-containing Protein 4 (BRD4), a crucial epigenetic reader and a therapeutic target in cancer. nih.govresearchgate.net In this research, a combination of virtual screening and structure-based optimization was used to design a new series of potent BRD4 inhibitors. nih.govresearchgate.net Such studies typically involve docking the designed ligands into the acetylated lysine (B10760008) binding pocket of the BRD4 bromodomain (BD1) to predict their binding conformation and energy.

The primary interactions governing the binding of these 3-methyl-1H-indazole scaffolds to BRD4-BD1 include hydrogen bonds and hydrophobic interactions. Specifically, the indazole core often acts as a scaffold that correctly positions key functional groups to interact with specific amino acid residues in the binding pocket. For instance, potent compounds from this series were found to form a crucial hydrogen bond with the highly conserved asparagine residue (Asn140) within the active site. Additional hydrophobic and van der Waals interactions with surrounding residues further stabilize the ligand-protein complex.

Detailed findings from docking studies on potent 3-methyl-1H-indazole derivatives targeting BRD4-BD1 highlight the specific interactions that drive their inhibitory activity. The binding mode of compound 9d , a particularly effective inhibitor from the series, illustrates the typical interactions. nih.gov

CompoundTarget ProteinKey Interacting ResiduesInteraction TypeBinding Affinity/Score
9d (analog)BRD4-BD1Asn140, Trp81Hydrogen Bond, Pi-Pi StackingHigh
Pro82, Leu92, Cys136Hydrophobic Interactions

This data underscores the importance of the indazole scaffold in orienting substituents to engage with key residues. The structure-activity relationship analysis derived from these models reveals several key points:

  • The Indazole Core: Serves as a rigid scaffold that is well-suited for the BRD4 binding pocket.
  • Hydrogen Bonding: The nitrogen atoms of the indazole ring are critical for forming hydrogen bonds with residues like Asn140, an interaction essential for high-affinity binding.
  • Substituents: The nature and position of substituents on the indazole ring significantly modulate binding affinity and selectivity.
  • While specific docking studies on this compound are not extensively documented in the cited literature, the influence of the 4-nitro group can be inferred from studies on related nitro-aromatic heterocycles. The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the indazole ring system. nih.gov This modification can influence the strength of hydrogen bonds and other electrostatic interactions with the target protein. For example, in studies of nitroimidazoles, the position of the nitro group was found to dramatically change the compound's chemical reactivity and biological activity profile. nih.gov Therefore, in the context of this compound, the 4-nitro group would be expected to play a significant role in modulating target affinity and specificity, making it a key feature to consider in future computational design and SAR studies.

    Exploration of Advanced Research Applications and Functional Potential

    Research in Medicinal Chemistry and Biological Target Interaction

    The unique structural and electronic characteristics of indazole derivatives make them a focal point in the development of novel therapeutic agents. The 3-methyl-4-nitro-1H-indazole structure, and its isomers, are integral to this research, serving both as bioactive molecules and as key building blocks in complex syntheses.

    Indazole Derivatives as Bioactive Scaffolds in Drug Discovery Research

    Indazole-containing compounds are recognized as crucial pharmacophores in drug discovery, with a wide spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and antitumor effects. mdpi.com This versatility has led medicinal chemists to view the indazole nucleus as a "privileged scaffold," capable of forming the basis for drugs targeting various diseases. researchgate.net The thermodynamic stability of the 1H-indazole tautomer makes it a particularly attractive framework for designing new drug candidates. mdpi.com Research has demonstrated that diversely substituted indazoles exhibit significant biological activities, serving as structural motifs in numerous drug molecules. mdpi.comgoogle.com

    Enzyme Inhibition Studies (e.g., Kinases, IDO1, Nitric Oxide Synthase Isoforms)

    Derivatives of the indazole scaffold have shown significant promise as potent and selective enzyme inhibitors.

    Kinase Inhibition : The indazole core is a key component of many kinase inhibitors used in cancer therapy. For instance, a series of 3-methyl-1H-indazole derivatives were designed and synthesized as novel selective inhibitors of Bromodomain-containing Protein 4 (BRD4), a protein implicated in the expression of cancer-promoting genes like c-Myc. nih.govresearchgate.net Several of these compounds demonstrated strong affinity for BRD4 and effectively suppressed the proliferation of cancer cell lines. nih.gov

    Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition : IDO1 is an enzyme targeted in immunotherapy. Studies have identified 3-substituted 1H-indazoles that exhibit potent inhibitory activity against this enzyme. mdpi.com

    Nitric Oxide Synthase (NOS) Isoforms Inhibition : Nitro-substituted indazoles have been specifically investigated for their ability to inhibit nitric oxide synthase isoforms. Research has shown that various nitroindazoles can reversibly inhibit citrulline formation by both constitutive and inducible nitric oxide synthase. mdpi.com The position of the nitro group significantly influences the inhibitory potency. mdpi.com

    CompoundTarget EnzymeIC50 Value
    5-Nitroindazole (B105863)Ca(2+)-calmodulin (CaM)-dependent NOS1.15 mM
    6-NitroindazoleCa(2+)-calmodulin (CaM)-dependent NOS40 µM
    7-NitroindazoleCa(2+)-calmodulin (CaM)-dependent NOS2.5 µM
    5-NitroindazoleInterferon-gamma/lipopolysaccharide-inducible NOS240 µM
    6-NitroindazoleInterferon-gamma/lipopolysaccharide-inducible NOS56 µM
    7-NitroindazoleInterferon-gamma/lipopolysaccharide-inducible NOS20 µM
    Data sourced from a study on the inhibition of nitric oxide synthase isoforms by indazole agents. mdpi.com

    Receptor Binding Investigations

    The biological activities of indazole derivatives are often rooted in their ability to bind to specific biological targets like enzymes and receptors. For example, 5-nitroindazole derivatives have been synthesized and evaluated for their antiprotozoal properties, indicating interaction with targets within pathogenic protozoa from the Trypanosomatidae family. nih.gov The molecular structure of these compounds allows them to fit into the binding sites of enzymes like trypanothione (B104310) reductase, a key target in parasites. liskonchem.com

    Mechanistic Research of Biological Interactions (e.g., Nitro Group Bioreduction)

    The nitro group (–NO2) is a critical functional group that significantly influences the biological activity of compounds like this compound. In biological systems, the nitro group can undergo enzymatic reduction. This bioreduction is a key activation step for many nitroaromatic drugs. researchgate.net The process can generate reactive intermediates, including nitro radical anions, nitroso, and hydroxylamine (B1172632) species. These reactive intermediates can contribute to the therapeutic effect, for instance by inducing cytotoxicity in cancer cells or acting as toxic agents against protozoa. researchgate.net Therefore, the nitro group can render the parent molecule a prodrug that is activated under specific biological conditions, such as the hypoxic environment found in solid tumors.

    Strategic Intermediate in Pharmaceutical Synthesis (e.g., Pazopanib precursors)

    Isomers of 3-methyl-nitro-1H-indazole are valuable strategic intermediates in the synthesis of complex pharmaceuticals. A prominent example is the use of 3-methyl-6-nitro-1H-indazole as a crucial building block in the synthesis of Pazopanib. nih.govresearchgate.net Pazopanib is a potent tyrosine kinase inhibitor used as an anti-cancer drug. nih.gov Various synthetic routes have been developed where 3-methyl-6-nitro-1H-indazole is a key starting material, which undergoes further reactions, such as methylation and reduction of the nitro group, to form the core structure of the final drug molecule. nih.govmyskinrecipes.com This highlights the industrial and pharmaceutical importance of the 3-methyl-nitro-1H-indazole scaffold. researchgate.net

    Materials Science Investigations

    Beyond its pharmaceutical applications, the this compound structure is also of interest in materials science. Nitrogen-rich heterocyclic compounds, particularly those containing nitro groups, are investigated for their potential as energetic materials. The combination of a stable aromatic ring system (indazole) and an energy-rich functional group (nitro group) can lead to materials with high density, good thermal stability, and specific electronic properties. mdpi.comnih.gov While research into this compound itself is specific, related nitro-substituted heterocyclic scaffolds like nitroimidazoles and nitropyrazoles are actively studied for creating high-energy density materials with controlled sensitivity. nih.govmyskinrecipes.com The functional groups on 1-methyl-4-nitro-1H-indazole allow for chemical modifications to design novel nitrogen-rich compounds with potential energetic or electronic applications.

    Development of Novel Materials with Enhanced Properties

    While specific research on the incorporation of this compound into novel materials is limited, the broader class of nitro-substituted heterocyclic compounds is recognized for its potential in creating materials with enhanced properties. The presence of the nitro group, a strong electron-withdrawing group, can significantly influence intermolecular interactions, such as hydrogen bonding and π-π stacking. These interactions are crucial in the design of crystalline materials, liquid crystals, and other organized molecular assemblies. The specific stereochemistry of this compound could direct the formation of unique supramolecular architectures, potentially leading to materials with tailored optical, thermal, or mechanical properties. Further research is necessary to explore these possibilities.

    Exploration of Electronic Properties for Advanced Materials

    The electronic properties of organic molecules are of paramount importance for their application in advanced materials, including semiconductors, light-emitting diodes (LEDs), and nonlinear optical (NLO) materials. The nitro group in this compound has a profound effect on the electronic structure of the indazole core. As a potent electron-withdrawing group, it can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the molecule's absorption and emission of light, as well as its ability to transport charge.

    Studies on similar nitro-substituted π-electronic systems have demonstrated that the introduction of a nitro group can lead to significant changes in their electronic and optical properties. These changes are often solvent-dependent, indicating the potential for creating solvatochromic materials. Theoretical studies, such as those employing density functional theory (DFT), can provide valuable insights into the electronic structure and potential applications of this compound in advanced electronic materials. However, specific experimental data on the electronic properties of this particular isomer remains scarce.

    Potential in Polymer and Coating Development

    Indazole derivatives have been investigated for their use in the development of specialized polymers and coatings. The functional groups on the indazole ring can serve as reactive sites for polymerization or for grafting onto other polymer backbones. The nitro group in this compound, for instance, can be chemically modified, such as being reduced to an amino group, which can then participate in polymerization reactions to form polyamides or polyimides.

    Furthermore, the inherent properties of the indazole ring, such as its thermal stability and ability to interact with metal surfaces, could be imparted to polymers and coatings. This could lead to the development of materials with improved heat resistance, corrosion resistance, or specific adhesion properties. While this is a promising area of research, dedicated studies on the application of this compound in polymer and coating science are needed to validate this potential.

    Role as Chemical Intermediate in Organic Synthesis

    The versatility of the indazole scaffold makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

    Building Block for Complex Heterocyclic Molecules

    This compound serves as a versatile starting material for the synthesis of a variety of complex heterocyclic molecules. The presence of multiple reaction sites—the N-H of the pyrazole (B372694) ring, the aromatic ring susceptible to further substitution, and the reactive nitro and methyl groups—allows for a wide range of chemical transformations.

    For example, the nitrogen atoms of the indazole ring can be alkylated or arylated to introduce new substituents. The nitro group can be reduced to an amine, which can then be diazotized or participate in condensation reactions to form new ring systems. The methyl group can also be functionalized. This chemical reactivity makes this compound a valuable precursor for creating libraries of diverse heterocyclic compounds for biological screening and drug discovery programs.

    Precursor for Specialty Chemicals

    Beyond pharmaceuticals, this compound has potential as a precursor for various specialty chemicals. For instance, its derivatives could find applications as dyes, photographic materials, or agrochemicals. The synthesis of the anticancer drug Pazopanib, for example, utilizes a related isomer, 3-methyl-6-nitro-1H-indazole, as a key intermediate. This highlights the importance of nitro-substituted methyl-indazoles in the production of high-value specialty chemicals. The specific substitution pattern of this compound could lead to the development of novel specialty chemicals with unique properties and applications.

    Analytical Chemistry Applications (e.g., Standard Reference Material Research)

    In the field of analytical chemistry, well-characterized compounds are essential as standard reference materials for method development, validation, and quality control. While there is currently no widespread application of this compound as a standard reference material, its stable, crystalline nature makes it a potential candidate.

    For it to be established as a reference standard, its physicochemical properties, such as its melting point, solubility in various solvents, and spectral characteristics (UV-Vis, IR, NMR, and mass spectrometry), would need to be thoroughly documented and certified. Its purity would also need to be rigorously assessed and controlled. Given the importance of indazole derivatives in various fields, having a certified reference standard for this compound could be beneficial for researchers working with this class of compounds. Further research and development would be required to establish it as a recognized standard reference material.

    Environmental Research Potential (e.g., Pollutant Degradation)

    A comprehensive review of scientific literature reveals a notable absence of studies focused on the environmental research potential of this compound, specifically concerning its application in pollutant degradation. While the broader field of environmental remediation often investigates nitroaromatic compounds, research has predominantly centered on other molecules.

    For instance, significant research has been conducted on the microbial and photocatalytic degradation of 3-methyl-4-nitrophenol (B363926) (3M4NP), a primary breakdown product of the insecticide fenitrothion. nih.govfrontiersin.orgnih.gov Studies have identified bacterial strains, such as Burkholderia sp., capable of utilizing 3M4NP as a sole source of carbon and energy, elucidating the metabolic pathways involved in its degradation. nih.govfrontiersin.org The degradation of 3M4NP often proceeds through intermediates like methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (B43894) (MHQ). nih.govfrontiersin.org

    Photocatalysis, an advanced oxidation process, has also been explored for the degradation of various organic pollutants, including nitrogen-containing compounds. nih.govdntb.gov.uamdpi.comresearchgate.net This technology utilizes semiconductor materials to generate reactive oxygen species that can break down complex organic molecules into simpler, less harmful substances. mdpi.com However, specific studies applying these methods to this compound are not present in the current body of scientific literature.

    The environmental fate of nitrate (B79036) pollution, in general, is a well-documented area of research, with various remediation strategies being investigated, including bioremediation, chemical denitrification, and phytoremediation. nih.govetec.biomdpi.compjoes.com These studies provide a foundational understanding of how nitro groups in chemical compounds behave in the environment and how they can be transformed.

    Despite the extensive research into related compounds and broader categories of pollutants, the potential for this compound to act as a pollutant, or its potential application in the degradation of other pollutants, remains an unexplored area of scientific inquiry. Future research may yet uncover roles for this compound in environmental science, but as of now, it is not a subject of investigation in this field.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.